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molecular formula C7H5Cl2FN2O B8516409 2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide

2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide

Cat. No. B8516409
M. Wt: 223.03 g/mol
InChI Key: DAHKBWGPGKFORI-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

To 2-amino-5-fluoropyridine (250 mg) in ethyl acetate (10 mL), dichloroacetyl chloride (279 μL) was added at room temperature, followed by stirring at 60-70° C. for 2.5 hours. The reaction mixture was cooled, and saturated aqueous sodium hydrogencarbonate was added thereto for partitioning the mixture. The resultant organic layer was dried over magnesium sulfate anhydrate. The solvent was distilled away under reduced pressure, to thereby give the title compound (438 mg) as acrude product.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
279 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].[Cl:14][CH:15]([Cl:19])[C:16](Cl)=[O:17]>C(OCC)(=O)C>[Cl:14][CH:15]([Cl:19])[C:16]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
279 μL
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
by stirring at 60-70° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
for partitioning the mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic layer was dried over magnesium sulfate anhydrate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC(C(=O)NC1=NC=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 438 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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